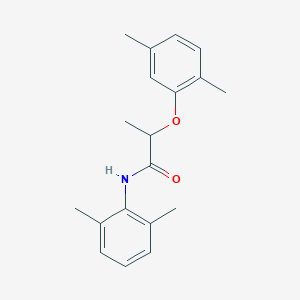![molecular formula C15H20N2OS B250115 N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250115.png)
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide, also known as DMTCP, is a compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer and Alzheimer's disease.
科学研究应用
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its potential in the treatment of various diseases. Studies have shown that N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has anticancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can protect against the damage caused by Alzheimer's disease. N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has also been studied for its potential in the treatment of inflammatory diseases.
作用机制
The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide is not fully understood. It is believed that N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide exerts its effects by inhibiting certain enzymes and signaling pathways in the body. Studies have shown that N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide can inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has also been shown to inhibit the activity of the protein kinase B/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. In addition, N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide has been shown to reduce inflammation and oxidative stress in the body, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is that it is a relatively simple compound to synthesize. It is also stable and can be stored for long periods of time. However, one limitation of using N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide. One area of research is to further investigate its potential in the treatment of cancer and Alzheimer's disease. Another area of research is to better understand its mechanism of action and identify specific targets for its activity. Additionally, research could be done to investigate the potential side effects of N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide and to develop more effective and targeted delivery methods for the compound.
合成方法
The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide involves the reaction of 3,4-dimethylphenyl isothiocyanate with cyclopentanecarboxylic acid in the presence of a catalyst. The reaction yields N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide as a white crystalline solid. The purity of the compound can be increased by recrystallization.
属性
分子式 |
C15H20N2OS |
|---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C15H20N2OS/c1-10-7-8-13(9-11(10)2)16-15(19)17-14(18)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,16,17,18,19) |
InChI 键 |
IHTRDBGVCSXOFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2CCCC2)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2CCCC2)C |
溶解度 |
0.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)






![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)


![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)